N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
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Overview
Description
N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a synthetic organic compound that belongs to the class of oxamides. These compounds are characterized by the presence of an oxamide functional group, which consists of two amide groups connected by a carbonyl group. This particular compound features a nitrophenyl group and a pyrrolidinyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The starting material, 2-pyrrolidinone, is reacted with a suitable alkylating agent to introduce the propyl group.
Nitration of Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Coupling Reaction: The nitrated phenyl compound is then coupled with the pyrrolidinone intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The oxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Hydrolysis Conditions: Concentrated hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: 3-aminophenyl derivative.
Substitution: Various substituted phenyl derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide depends on its specific application. For example, if it is used as an inhibitor, it may bind to a specific enzyme or receptor, blocking its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets.
Comparison with Similar Compounds
Similar Compounds
N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)ethyl]oxamide: Similar structure but with an ethyl group instead of a propyl group.
N’-(4-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide: Similar structure but with the nitro group at the 4-position instead of the 3-position.
N’-(3-aminophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
N’-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is unique due to the specific positioning of the nitro group and the propyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N'-(3-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c20-13-6-2-8-18(13)9-3-7-16-14(21)15(22)17-11-4-1-5-12(10-11)19(23)24/h1,4-5,10H,2-3,6-9H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMVQALEYPXUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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